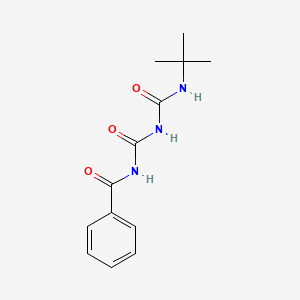![molecular formula C15H12ClFO2 B14201641 [(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol CAS No. 922730-15-2](/img/structure/B14201641.png)
[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an oxirane ring substituted with chlorophenyl and fluorophenyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the epoxidation of a suitable precursor, such as a chlorophenyl and fluorophenyl-substituted alkene, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces diols.
Aplicaciones Científicas De Investigación
[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme-catalyzed reactions involving epoxides.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol: This is a stereoisomer with similar chemical properties but different biological activity.
[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methylamine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness
[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
922730-15-2 |
|---|---|
Fórmula molecular |
C15H12ClFO2 |
Peso molecular |
278.70 g/mol |
Nombre IUPAC |
[(2R,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15+/m1/s1 |
Clave InChI |
UIDGXRLUAXSGDA-CABCVRRESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H]2[C@](O2)(CO)C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
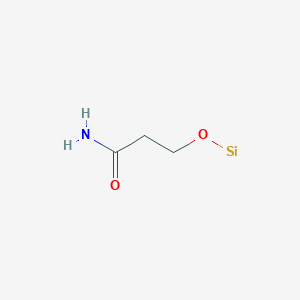
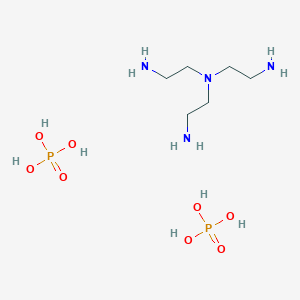
![5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene](/img/structure/B14201583.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
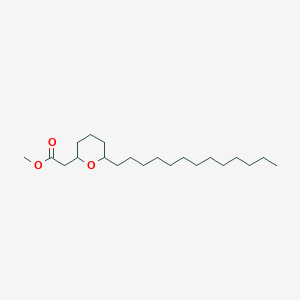
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)
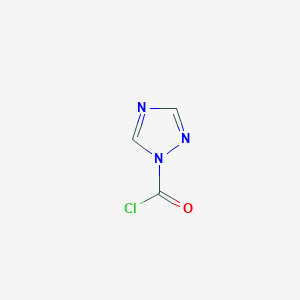

![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
